Etozolin
Overview
Description
Etozolin is a loop diuretic compound primarily used in Europe under the trade names Diulozin, Elkapin, and Etopinil . It is a small molecule with the chemical formula C13H20N2O3S and a molar mass of 284.37 g/mol . This compound is known for its ability to promote the excretion of water and salts from the body, making it useful in managing conditions such as hypertension and edema associated with heart failure, renal disorders, and liver cirrhosis .
Preparation Methods
Etozolin can be synthesized through various methods involving the formation of oxazoline rings. One common synthetic route involves the reaction of aromatic aldehydes with 2-aminoethanol in the presence of pyridinium hydrobromide perbromide in water at room temperature . Another method involves the reaction of nitriles with aminoalcohols using copper-NHC complexes, which provides 2-substituted oxazolines under milder and less wasteful conditions . Industrial production methods for this compound typically involve large-scale synthesis using these or similar reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Etozolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically oxazoline derivatives with modified functional groups.
Scientific Research Applications
Etozolin has a wide range of scientific research applications:
Mechanism of Action
Etozolin exerts its effects by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron in the kidneys . This inhibition reduces the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine. The increased osmotic pressure within the renal tubule draws water into the tubule, increasing urine output and reducing blood volume. This diuretic effect helps lower blood pressure and prevent fluid accumulation . This compound also has a mild vasodilatory effect, causing relaxation and dilation of blood vessels, further aiding in the reduction of blood pressure .
Comparison with Similar Compounds
Etozolin is similar to other loop diuretics such as furosemide and bumetanide, but it has unique properties that set it apart. Unlike furosemide, which primarily acts on the thick ascending limb of the loop of Henle, this compound acts on the distal convoluted tubule . This difference in the site of action can lead to variations in efficacy and side effects. Other similar compounds include thiazide diuretics like hydrochlorothiazide and chlorthalidone, which also inhibit sodium reabsorption but at different sites within the nephron . This compound’s unique combination of diuretic and vasodilatory effects makes it a valuable option for managing hypertension and edema.
Properties
IUPAC Name |
ethyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKHYXUQFTBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874489 | |
Record name | Ethyl (3-methyl-4-oxo-5-piperidinothiazolidin-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73-09-6 | |
Record name | Etozolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-methyl-4-oxo-5-piperidinothiazolidin-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etozolin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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